Antibiotic OA 6129B(sub 2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OA-6129 B2 is a member of carbapenems.
Scientific Research Applications
Antimicrobial Activity
The OA-6129 group of antibiotics, including OA 6129B, have shown potent antimicrobial activities against a range of Gram-positive and Gram-negative bacteria. This group of carbapenem compounds demonstrated synergistic effects when combined with conventional beta-lactam antibiotics, particularly against beta-lactamase producers like Proteus vulgaris GN 76 and Citrobacter freundii GN 346 (Sakamoto et al., 1982). Additionally, the OA-6129 antibiotics were found to have superior stability to kidney homogenates compared to other compounds.
Phosphorylation and Antimicrobial Efficacy
The phosphorylation of OA-6129 compounds, including OA 6129B, by Brevibacterium ammoniagenes was observed to reduce their antimicrobial activity against some Gram-positive bacteria while improving it against certain Gram-negative microbes. This process also led to an increase in resistance to mouse renal dehydropeptidase and a moderate resistance to the human enzyme, highlighting the complex interactions between antibiotic modifications and their biological activities (Kubo et al., 1985).
Isolation and Physical Properties
OA 6129B was isolated from Streptomyces sp. OA-6129, a soil actinomycete. Along with other compounds in its group, OA 6129B's isolation and physicochemical properties were studied, providing insights into the taxonomy of the producer and the nature of these new carbapenem antibiotics (Okabe et al., 1982).
Environmental Impact and Resistance
Further research on antibiotics, including OA 6129B, has focused on their environmental impact and the rise of antibiotic resistance. Studies have examined the fate of antibiotics in various environments, their effects on non-target species, and the mechanisms of bacterial resistance, highlighting the broader implications of antibiotic use beyond clinical settings (Kemper, 2008); (Richardson, 2017).
Properties
CAS No. |
82475-10-3 |
---|---|
Molecular Formula |
C20H31N3O8S |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
(5R,6S)-3-[2-[3-[[(2R)-2,4-dihydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C20H31N3O8S/c1-10(25)14-11-8-12(15(19(30)31)23(11)18(14)29)32-7-6-21-13(26)4-5-22-17(28)16(27)20(2,3)9-24/h10-11,14,16,24-25,27H,4-9H2,1-3H3,(H,21,26)(H,22,28)(H,30,31)/t10-,11+,14+,16-/m0/s1 |
InChI Key |
HNLNYXRYILRJHY-CIGZNWKYSA-N |
Isomeric SMILES |
C[C@@H]([C@@H]1[C@H]2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)CO)O)O |
SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O |
Canonical SMILES |
CC(C1C2CC(=C(N2C1=O)C(=O)O)SCCNC(=O)CCNC(=O)C(C(C)(C)CO)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.